molecular formula C15H14BrNO5S B12472325 N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine

N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine

Cat. No.: B12472325
M. Wt: 400.2 g/mol
InChI Key: ZWDZYLNFYIVMFC-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromo and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Glycine Derivatization: The attachment of the glycine moiety to the sulfonylated aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromo and methoxy groups can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromo-4-ethoxyphenyl)sulfonyl]-N-phenylglycine
  • N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-phenylglycine
  • N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylalanine

Uniqueness

N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups on the aromatic ring, along with the sulfonyl and glycine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H14BrNO5S

Molecular Weight

400.2 g/mol

IUPAC Name

2-(N-(3-bromo-4-methoxyphenyl)sulfonylanilino)acetic acid

InChI

InChI=1S/C15H14BrNO5S/c1-22-14-8-7-12(9-13(14)16)23(20,21)17(10-15(18)19)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19)

InChI Key

ZWDZYLNFYIVMFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2)Br

Origin of Product

United States

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